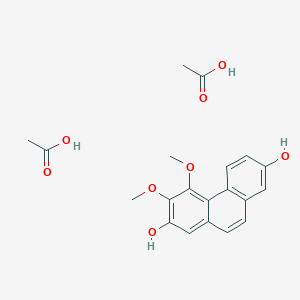
Acetic acid;3,4-dimethoxyphenanthrene-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,4-dimethoxyphenanthrene-2,7-diol is a phenanthrene derivative known for its unique chemical structure and potential applications in various fields. Phenanthrene derivatives are often found in natural products and have been studied for their biological activities.
Métodos De Preparación
The synthesis of acetic acid;3,4-dimethoxyphenanthrene-2,7-diol typically involves multi-step organic reactions. One common synthetic route includes the use of phenanthrene as a starting material, followed by specific functional group modifications to introduce the methoxy and diol groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Acetic acid;3,4-dimethoxyphenanthrene-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its cytotoxic and antioxidant properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which acetic acid;3,4-dimethoxyphenanthrene-2,7-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and protect cells from oxidative damage. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to acetic acid;3,4-dimethoxyphenanthrene-2,7-diol include other phenanthrene derivatives such as:
- 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol
- 1,5,7-trimethoxyphenanthrene-2,6-diol These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
86630-45-7 |
|---|---|
Fórmula molecular |
C20H22O8 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
acetic acid;3,4-dimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C16H14O4.2C2H4O2/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2;2*1-2(3)4/h3-8,17-18H,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
DWGZALGKKIASOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=C(C=C2C=CC3=C(C2=C1OC)C=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















